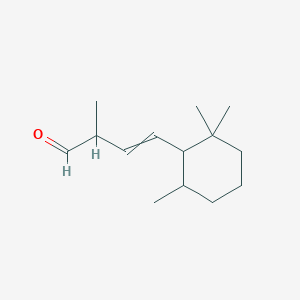![molecular formula C21H20O B14624789 Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- CAS No. 57083-25-7](/img/structure/B14624789.png)
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- is an organic compound with a complex structure that includes a cyclohexanone core substituted with two methylene groups, each bonded to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- typically involves the condensation of cyclohexanone with appropriate benzaldehyde derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the cyclohexanone and the benzaldehyde derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes
科学的研究の応用
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Cyclohexanone, 2-methyl-
- Cyclohexanone, 4-methyl-
Uniqueness
Cyclohexanone, 2-[(4-methylphenyl)methylene]-6-(phenylmethylene)- is unique due to its specific substitution pattern and the presence of two methylene-bridged phenyl groups. This structure imparts distinct chemical properties and reactivity compared to other cyclohexanone derivatives.
特性
CAS番号 |
57083-25-7 |
|---|---|
分子式 |
C21H20O |
分子量 |
288.4 g/mol |
IUPAC名 |
2-benzylidene-6-[(4-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C21H20O/c1-16-10-12-18(13-11-16)15-20-9-5-8-19(21(20)22)14-17-6-3-2-4-7-17/h2-4,6-7,10-15H,5,8-9H2,1H3 |
InChIキー |
XDIRNKKHCXQCNK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=CC=C3)C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






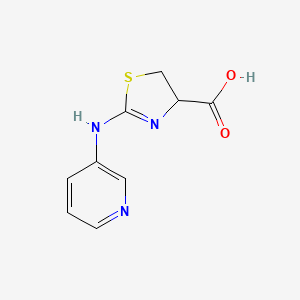
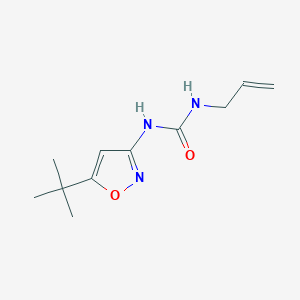
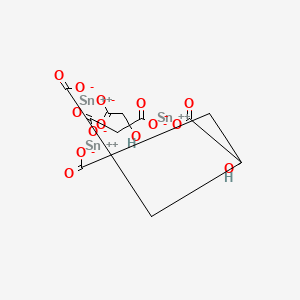
![2-(Trichloromethyl)-1h-imidazo[4,5-b]pyrazine](/img/structure/B14624741.png)
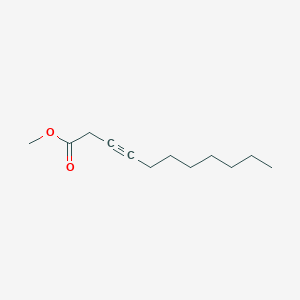
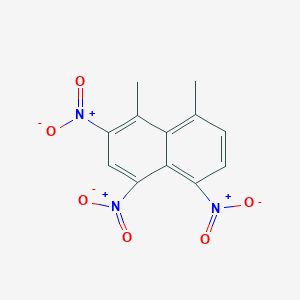
![7-Methyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B14624761.png)
